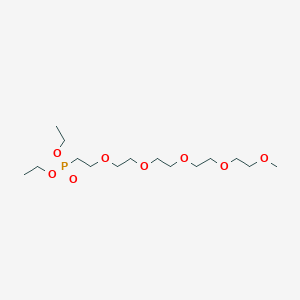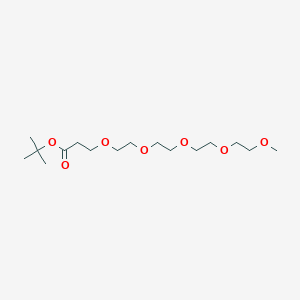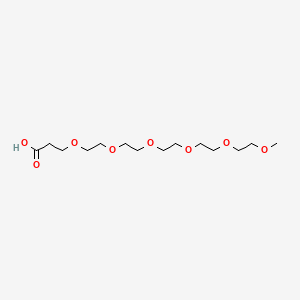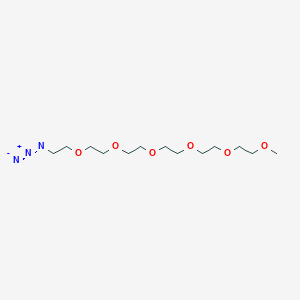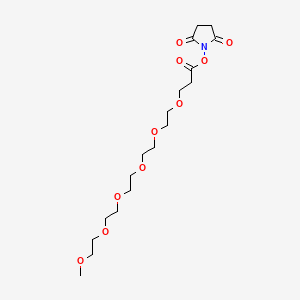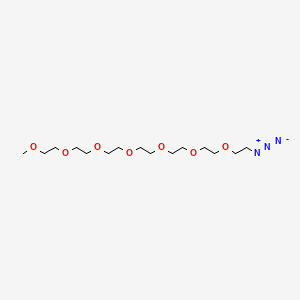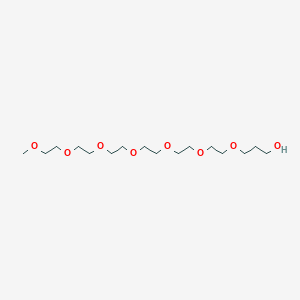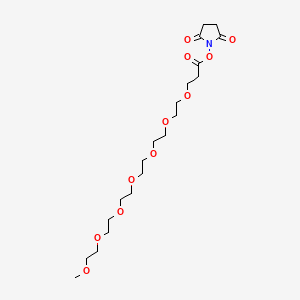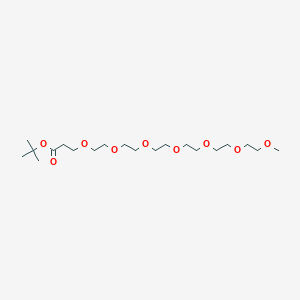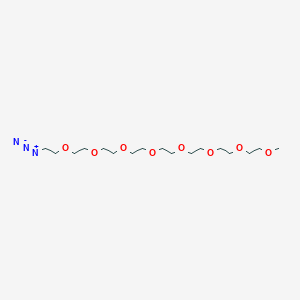
MT1 BET inhibitor
Vue d'ensemble
Description
MT1 BET inhibitor is a bivalent bromodomain inhibitor that has shown significant potency in inhibiting the growth of cancer cells, particularly in prostate cancer. Bromodomains are epigenetic readers of histone acetylation involved in chromatin remodeling and transcriptional regulation of several genes, including the proto-oncogene cellular myelocytomatosis (c-Myc). This compound is 100-fold more potent than the first-in-class bromodomain inhibitor JQ1 .
Applications De Recherche Scientifique
MT1 BET inhibitor has numerous scientific research applications, particularly in the field of cancer therapy. It has been shown to decrease cell viability and cause cell cycle arrest in the G0/G1 phase in castration-sensitive and resistant prostate cancer cell lines in a dose-dependent fashion. The inhibition of c-Myc function by this compound was molecularly corroborated by the de-repression of Protein Kinase D1 and increased phosphorylation of Protein Kinase D1 substrate proteins. This compound has also been combined with other chemotherapeutic modalities for cancer treatment, demonstrating favorable clinical outcomes .
Mécanisme D'action
BET inhibitors work by displacing BRD4 out of super-enhancer regions, which has a significant impact on vital pathways in cancerous cells . The inhibition of c-Myc function by MT1 was molecularly corroborated by the de-repression of Protein Kinase D1 (PrKD) and increased phosphorylation of PrKD substrate proteins .
Safety and Hazards
Orientations Futures
Combining BET inhibitors with other anticancer drugs and innovative next-generation agents holds great potential for advancing the effective targeting of BET proteins as a promising anticancer strategy . The investigation of specific biomarkers for predicting the efficacy and resistance of BET inhibitors is needed to fully realize their therapeutic potential in the clinical setting .
Méthodes De Préparation
The synthesis of MT1 BET inhibitor involves the design and characterization of bivalent bromodomain inhibitors. The synthetic route includes the preparation of both novel and previously described bumped bromodomain inhibitors stereoselectively in 99% enantiomeric excess. The process involves multivalent interactions, which create avidity, allowing stable biophysical recognition. The bromodomain and extraterminal domain family of transcriptional coactivators features tandem bromodomains through which these proteins bind acetylated histones and transcription factors .
Analyse Des Réactions Chimiques
MT1 BET inhibitor undergoes various chemical reactions, including binding to bromodomains in a bivalent fashion. The compound induces dimerization of tandem BRD4 constructs when there is a point mutation at a key conserved asparagine. The reactions involve acetylation mimics to block the bromodomains from binding chromatin. Common reagents used in these reactions include acetylation mimics and other bromodomain-targeted agents .
Comparaison Avec Des Composés Similaires
MT1 BET inhibitor is compared with other similar compounds, such as JQ1, which is a monovalent bromodomain inhibitor. This compound is 100-fold more potent than JQ1 in cellular assays. Other similar compounds include kinase and bromodomain dual inhibitors, bromodomain protein proteolysis-targeting chimeras, and BRD4-selective inhibitors. The unique aspect of this compound is its bivalent binding, which significantly enhances its potency compared to monovalent inhibitors .
Propriétés
Numéro CAS |
2060573-82-0 |
|---|---|
Formule moléculaire |
C54H66Cl2N10O9S2 |
Poids moléculaire |
1134.203 |
Nom IUPAC |
N,N'-(3,6,9,12,15,18,21-heptaoxatricosane-1,23-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide) |
InChI |
InChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m0/s1 |
Clé InChI |
JNSLBXJNVHYNNW-CXNSMIOJSA-N |
SMILES |
O=C(NCCOCCOCCOCCOCCOCCOCCOCCNC(C[C@@H](C1=NN=C(N21)C)N=C(C3=C2SC(C)=C3C)C4=CC=C(C=C4)Cl)=O)C[C@H]5C6=NN=C(C)N6C7=C(C(C)=C(C)S7)C(C8=CC=C(Cl)C=C8)=N5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MT1; MT-1; MT 1; Bis-CPI203-PEG7; Bis-CPI-203-PEG7; (Bis-CPI203)-PEG7; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


